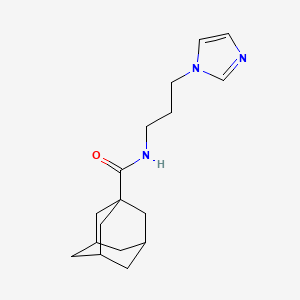
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and imidazole Adamantane is a highly symmetrical polycyclic hydrocarbon known for its stability and rigidity, while imidazole is a five-membered ring containing two nitrogen atoms, known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.
Amide Bond Formation: The carboxylic acid group is then activated, often using reagents like carbodiimides, to form an amide bond with 3-imidazol-1-ylpropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for influenza treatment.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide is unique due to its combination of the adamantane and imidazole moieties, which confer distinct structural and functional properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its biological activities, particularly as a sphingosine kinase inhibitor. This article delves into its mechanisms of action, biological effects, and supporting research findings.
This compound primarily functions by inhibiting sphingosine kinase (SK), an enzyme critical in the regulation of sphingolipid metabolism. Sphingosine kinases catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular processes including cell proliferation, survival, and migration. By inhibiting this pathway, the compound may exert anti-proliferative effects on cancer cells and influence inflammatory responses.
Biological Activity
In Vitro Studies:
Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it exhibits an IC50 value of approximately 22.19 µM against PC3 prostate cancer cells and 5.41 µM against SKNMC neuroblastoma cells, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 22.19 |
| SKNMC | 5.41 |
| K562 (Bcr-Abl+) | 7.4 |
| HT29 | 12.57 |
Case Studies
Case Study 1: Anticancer Activity
In a comparative study, this compound was evaluated alongside Imatinib, a standard treatment for chronic myeloid leukemia (CML). The results indicated that the compound not only inhibited the Abl protein kinase but also demonstrated selective activity against Bcr-Abl-positive K562 cells, suggesting its potential as an alternative therapeutic agent in CML treatment .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. The compound was shown to mitigate cell death in neuronal cultures exposed to toxic agents, suggesting a role in neuroprotection possibly mediated through modulation of S1P signaling pathways .
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Molecular Docking Studies: These studies revealed that the compound forms hydrogen bonds with critical residues in target proteins, enhancing its binding affinity and specificity .
- Apoptotic Induction: Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in treated cancer cells without significant cell cycle arrest, highlighting its mechanism as a pro-apoptotic agent .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
InChI Key |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















